Cas no 868230-64-2 (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide)

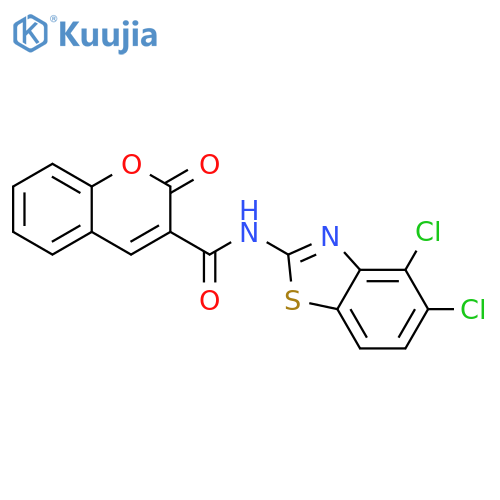

868230-64-2 structure

商品名:N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- 2H-1-Benzopyran-3-carboxamide, N-(4,5-dichloro-2-benzothiazolyl)-2-oxo-

- AB00676188-01

- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide

- 868230-64-2

- F1813-0431

- N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- AKOS024610672

-

- インチ: 1S/C17H8Cl2N2O3S/c18-10-5-6-12-14(13(10)19)20-17(25-12)21-15(22)9-7-8-3-1-2-4-11(8)24-16(9)23/h1-7H,(H,20,21,22)

- InChIKey: AOCGQUNPOIIUJM-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C(NC1=NC2=C(Cl)C(Cl)=CC=C2S1)=O

計算された属性

- せいみつぶんしりょう: 389.9632687g/mol

- どういたいしつりょう: 389.9632687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 602

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 96.5Ų

じっけんとくせい

- 密度みつど: 1.669±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.95±0.70(Predicted)

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1813-0431-5mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-1mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-3mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-5μmol |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-2mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| A2B Chem LLC | BA71284-10mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA71284-5mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F1813-0431-10mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-4mg |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1813-0431-2μmol |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |

868230-64-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

868230-64-2 (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬